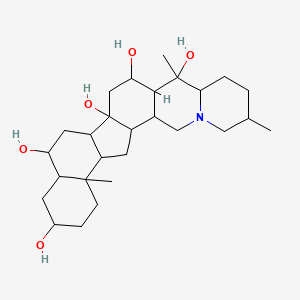
Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- is a complex organic compound with a molecular formula of C27H45NO5. This compound belongs to the class of cevanes, which are naturally occurring steroidal alkaloids. These compounds are known for their diverse biological activities and are often found in plants of the Liliaceae family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation and Reduction:
Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps and are later removed.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce the steroidal backbone, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cevane-3,6,14,16,20-pentol can undergo oxidation reactions to form ketones or aldehydes at specific positions.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Cevane-3,6,14,16,20-pentol is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential pharmacological activities. It has shown promise in modulating various biological pathways, making it a candidate for drug development.
Medicine
In medicine, Cevane-3,6,14,16,20-pentol is being investigated for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties in preliminary studies.
Industry
Industrially, this compound can be used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of Cevane-3,6,14,16,20-pentol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Cevane-3,6,14,16,20-hexol: Another cevanes compound with similar structural features but differing in the number of hydroxyl groups.
Solanidine: A steroidal alkaloid found in plants of the Solanaceae family, structurally similar but with different biological activities.
Veratramine: Another steroidal alkaloid with a similar backbone but different functional groups.
Uniqueness
Cevane-3,6,14,16,20-pentol is unique due to its specific arrangement of hydroxyl groups and its stereochemistry. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,12,14,17,20-pentol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFMBIWPULRZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
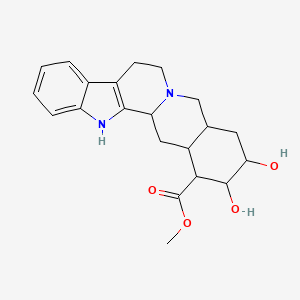
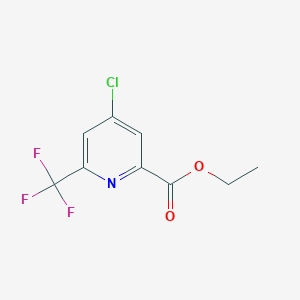
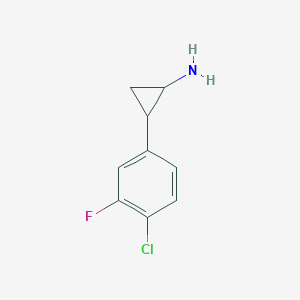
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
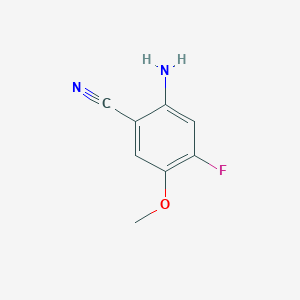
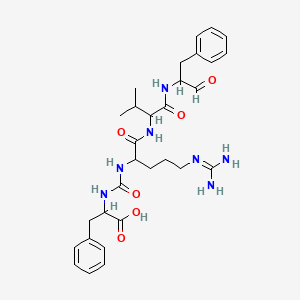
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)


![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)

![2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B12100494.png)
